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molecular formula C7H4ClN3 B070527 1-Chloropyrido[3,4-d]pyridazine CAS No. 162022-92-6

1-Chloropyrido[3,4-d]pyridazine

Cat. No. B070527
M. Wt: 165.58 g/mol
InChI Key: VSDYJUAGXAHWBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07759344B2

Procedure details

A flask was charged with pyrido[3,4-d]pyridazin-1-ol (0.080 g, 0.54 mmol) (see Brzezinski, J. Z.; Bzowski, H. B.; Epsztajin, J. Tetrahedron, 1996, 52, 3261-72) and phosphorus oxybromide (0.62 g, 2.2 mmol) and heated at 80 C 2:30pm. Solid still stuck to walls of flask so 3 mL POCl3 was added and refluxed 4 h and the mixture concentrated in-vacuo. The mixture was quenched with ice and sat NaHCO3 and the brown solid collected. The solid is a mixture of the title compound and 1-bromopyrido[3,4-d]pyridazine (22 mg). MS (ESI pos. ion) m/z: 166 (MH+). Calc'd exact mass for C7H4ClN3: 165.
Quantity
0.08 g
Type
reactant
Reaction Step One
Quantity
0.62 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(O)[N:6]=[N:5][CH:4]=[C:3]2[CH:7]=[N:8][CH:9]=[CH:10][C:2]=12.P(Br)(Br)(Br)=O.O=P(Cl)(Cl)[Cl:19]>>[Cl:19][C:1]1[N:6]=[N:5][CH:4]=[C:3]2[CH:7]=[N:8][CH:9]=[CH:10][C:2]=12

Inputs

Step One
Name
Quantity
0.08 g
Type
reactant
Smiles
C1(=C2C(=CN=N1)C=NC=C2)O
Name
Quantity
0.62 g
Type
reactant
Smiles
P(=O)(Br)(Br)Br
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 80 C 2
CUSTOM
Type
CUSTOM
Details
Solid still stuck to walls of flask
TEMPERATURE
Type
TEMPERATURE
Details
refluxed 4 h
Duration
4 h
CONCENTRATION
Type
CONCENTRATION
Details
the mixture concentrated in-vacuo
CUSTOM
Type
CUSTOM
Details
The mixture was quenched with ice
CUSTOM
Type
CUSTOM
Details
the brown solid collected
ADDITION
Type
ADDITION
Details
a mixture of the title compound and 1-bromopyrido[3,4-d]pyridazine (22 mg)

Outcomes

Product
Name
Type
Smiles
ClC1=C2C(=CN=N1)C=NC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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